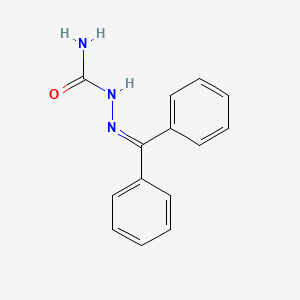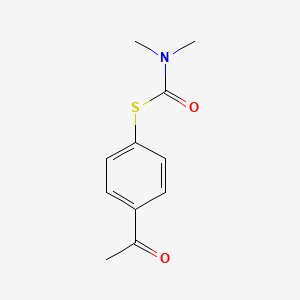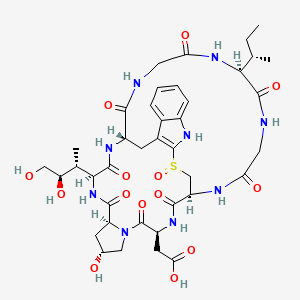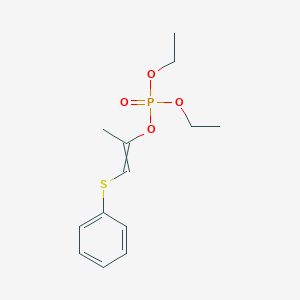
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The 7-hydroxy-4-methylcoumarin undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C to form an intermediate.
Piperidinomethylation: The intermediate is then reacted with piperidine to introduce the piperidinomethyl group.
Nicotinate Formation: Finally, the compound is treated with nicotinic acid to form the nicotinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of reusable catalysts, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinomethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials, such as biodegradable polymers and optical brighteners.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes, which are involved in drug metabolism.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Fluorescence: Its strong fluorescence properties make it useful as a probe in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin) and in the synthesis of various heterocyclic compounds.
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Another coumarin derivative with significant biological activity.
Uniqueness
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is unique due to its combination of a piperidinomethyl group and a nicotinate salt, which enhances its solubility and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
10550-24-0 |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)-4-propylchromen-2-one;pyridine-3-carboxylate |
InChI |
InChI=1S/C18H23NO3.C6H5NO2/c1-2-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-3-5-10-19;8-6(9)5-2-1-3-7-4-5/h7-8,11,20H,2-6,9-10,12H2,1H3;1-4H,(H,8,9) |
InChI Key |
RPFUYQKGHRCDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C[NH+]3CCCCC3)O.C1=CC(=CN=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)




